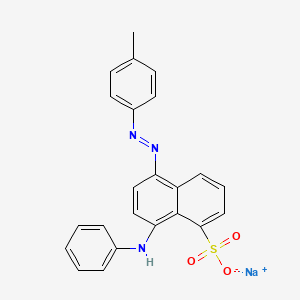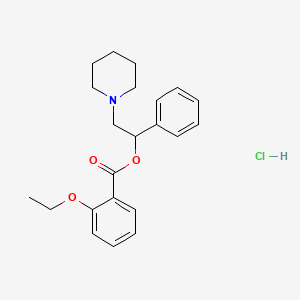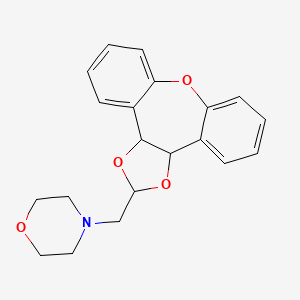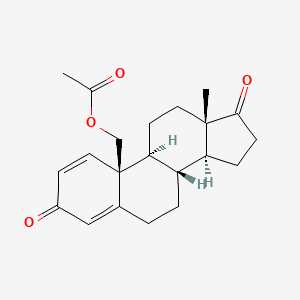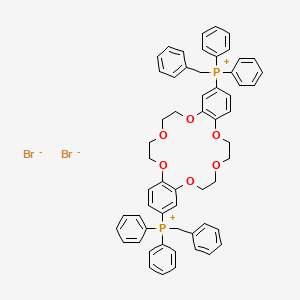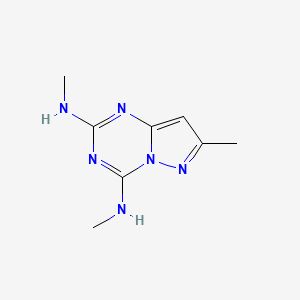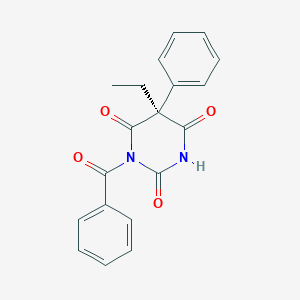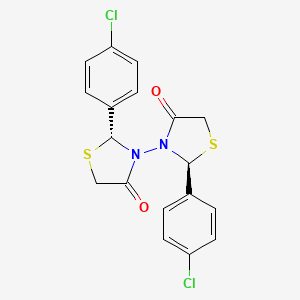
(3,3'-Bithiazolidine)-4,4'-dione, 2,2'-bis(4-chlorophenyl)-, (R*,S*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- is a complex organic compound characterized by its bithiazolidine core and chlorophenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- typically involves the condensation of appropriate thiazolidine derivatives with chlorophenyl reagents under controlled conditions. Common reagents include thionyl chloride, chlorophenyl isocyanate, and base catalysts such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: Halogen substitution reactions can occur, especially involving the chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different halogen atoms into the chlorophenyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where thiazolidine derivatives have shown efficacy.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its chlorophenyl groups may impart unique characteristics to polymers or coatings.
Mecanismo De Acción
The mechanism of action of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- involves its interaction with molecular targets through its bithiazolidine core and chlorophenyl substituents. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with known biological activity.
Bis(4-chlorophenyl) derivatives: Compounds with similar chlorophenyl groups but different core structures.
Uniqueness
The uniqueness of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- lies in its bithiazolidine core combined with chlorophenyl substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
95035-77-1 |
|---|---|
Fórmula molecular |
C18H14Cl2N2O2S2 |
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
(2S)-2-(4-chlorophenyl)-3-[(2R)-2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c19-13-5-1-11(2-6-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-3-7-14(20)8-4-12/h1-8,17-18H,9-10H2/t17-,18+ |
Clave InChI |
JODCNIPMCHXUTK-HDICACEKSA-N |
SMILES isomérico |
C1C(=O)N([C@H](S1)C2=CC=C(C=C2)Cl)N3[C@@H](SCC3=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)N3C(SCC3=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


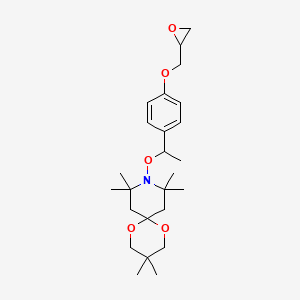
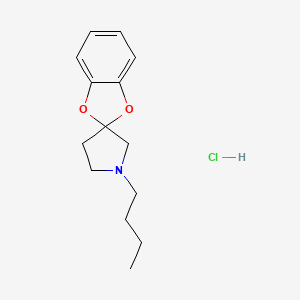
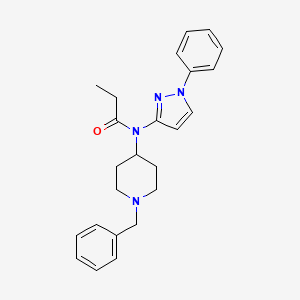
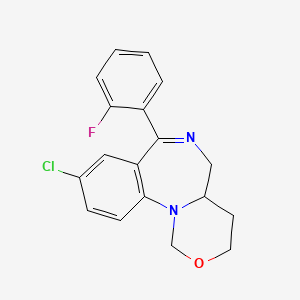
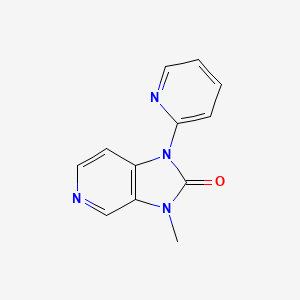
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
